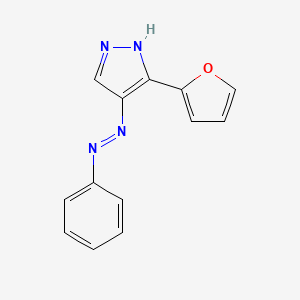

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Derivatives

- The compound and its derivatives have been involved in the synthesis of functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4-d]pyridazine derivatives. These processes involve reactions with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives. Further reactions with hydrazine yield pyrazolo[3,4-d]pyridazines or pyrazolylhydrazides, which can be transformed into pyrazolylthiadiazole and pyrazolyloxadiazole derivatives through treatment with phenylisothiocyanate and phenylisocyanate respectively (Dawood, Farag, & Abdel‐Aziz, 2006).

Biological Activities

Aryl-furyl substituted pyrazolines and their N-chloroacetyl derivatives have been synthesized and tested for antibacterial activities using the disk-diffusion technique. These compounds demonstrated antibacterial effects at specific concentrations, highlighting their potential in antimicrobial research (Çetin, Cansiz, & Dığrak, 2003).

Additionally, the synthesis and fungitoxic activity of certain derivatives, such as 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles, have been explored. These compounds, upon reaction with divalent metal ions, form complexes that exhibit growth-inhibiting activity against several phytopathogenic fungi, suggesting their utility in pest management science (Singh, Sangwan, & Dhindsa, 2000).

Antidepressant and Anticonvulsant Activities

- Some 3-(2-furyl)-pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Specific derivatives reduced the duration of immobility times in behavioral tests, while others showed protective effects against maximal electroshock seizure and subcutaneous pentylenetetrazole tests. This indicates the potential of these compounds in developing new therapeutic agents for depression and epilepsy (Ozdemir et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSRWDJUBNKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240196 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338414-22-5 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)